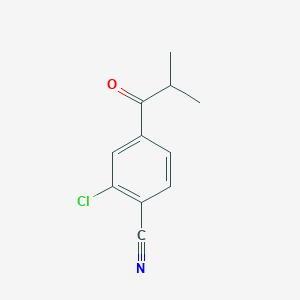

2-Chloro-4-isobutyrylbenzonitrile

説明

2-Chloro-4-isobutyrylbenzonitrile is an organic compound with the molecular formula C11H10ClNO. It is a crystalline solid with a molecular weight of 207.66 g/mol. This compound is used in various scientific research applications due to its unique chemical properties.

特性

分子式 |

C11H10ClNO |

|---|---|

分子量 |

207.65 g/mol |

IUPAC名 |

2-chloro-4-(2-methylpropanoyl)benzonitrile |

InChI |

InChI=1S/C11H10ClNO/c1-7(2)11(14)8-3-4-9(6-13)10(12)5-8/h3-5,7H,1-2H3 |

InChIキー |

LVBFLOIRJJNXRW-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(=O)C1=CC(=C(C=C1)C#N)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions:

Ammoxidation of 2-chlorotoluene: This method involves the reaction of 2-chlorotoluene with ammonia and oxygen in the presence of a catalyst, typically vanadium oxide supported on alumina.

Reaction with Benzoyl Chloride: Another method involves reacting 2-chlorobenzoyl chloride with an alkanesulphonyltrichlorophosphazene at temperatures between 150°C and 190°C.

Industrial Production Methods: The industrial production of 2-Chloro-4-isobutyrylbenzonitrile typically involves large-scale ammoxidation processes, utilizing optimized catalysts and reaction conditions to maximize yield and purity.

化学反応の分析

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted benzonitriles.

科学的研究の応用

2-Chloro-4-isobutyrylbenzonitrile is used in a variety of scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

作用機序

The mechanism by which 2-Chloro-4-isobutyrylbenzonitrile exerts its effects involves its interaction with specific molecular targets. It can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new compounds. The pathways involved often include the formation of intermediates that can further react to yield the final products.

類似化合物との比較

2-Chlorobenzonitrile: Similar in structure but lacks the isobutyryl group.

4-Isobutyrylbenzonitrile: Similar but lacks the chlorine atom.

2-Chloro-4-nitrobenzonitrile: Contains a nitro group instead of an isobutyryl group

生物活性

2-Chloro-4-isobutyrylbenzonitrile (CIBN) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of CIBN, supported by relevant data, case studies, and research findings.

Biological Activity Overview

The biological activity of CIBN has been investigated in various contexts, including its potential as an anti-inflammatory agent, anticancer properties, and effects on enzymatic activities. Below are key findings from recent studies.

Anticancer Properties

Several studies have explored the anticancer potential of CIBN. In vitro assays demonstrated that CIBN exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Effects of CIBN on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

| HeLa | 18 | Reactive oxygen species |

Anti-inflammatory Activity

CIBN has also been evaluated for its anti-inflammatory properties. In animal models, administration of CIBN resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6. These findings suggest that CIBN may inhibit pathways involved in inflammation.

Case Study: Anti-inflammatory Effects in Rodent Models

In a controlled study involving rodents with induced paw edema, treatment with CIBN showed a reduction in swelling compared to the control group. Histological analysis indicated decreased infiltration of inflammatory cells in tissues treated with CIBN.

Enzyme Inhibition

Research has indicated that CIBN can inhibit certain enzymes associated with disease processes. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Table 2: Enzyme Inhibition by CIBN

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| COX-1 | 25 | Inhibition of prostaglandin synthesis |

| COX-2 | 30 | Reduction of inflammatory mediators |

Mechanistic Insights

The mechanisms underlying the biological activity of CIBN are still being elucidated. Preliminary studies suggest that it may act through multiple pathways:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Reactive Oxygen Species (ROS) : Generation of ROS contributing to oxidative stress in cancer cells.

- Inhibition of NF-κB Pathway : Suppression of pro-inflammatory cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。